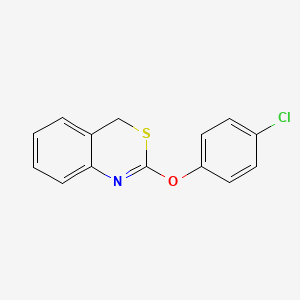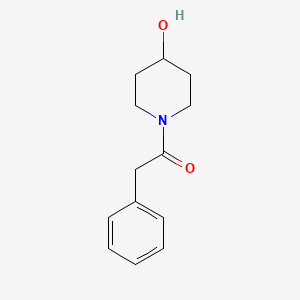![molecular formula C10H17N3O B3080362 4-[5-(Propan-2-YL)-1,3,4-oxadiazol-2-YL]piperidine CAS No. 1082899-74-8](/img/structure/B3080362.png)
4-[5-(Propan-2-YL)-1,3,4-oxadiazol-2-YL]piperidine
Overview
Description
4-[5-(Propan-2-YL)-1,3,4-oxadiazol-2-YL]piperidine is a useful research compound. Its molecular formula is C10H17N3O and its molecular weight is 195.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
4-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine derivatives have attracted significant attention in scientific research due to their potential biological activities. Researchers have synthesized various derivatives of 1,3,4-oxadiazole bearing compounds, including those with piperidine groups, and evaluated their antibacterial properties. For instance, the synthesis and antibacterial study of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated moderate to talented activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016).
Another study focused on the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides, revealing that these compounds have been screened against butyrylcholinesterase (BChE) enzyme and showed potential for molecular docking studies to understand their binding affinities and orientations within human BChE protein (Khalid et al., 2016).
Antimicrobial and Antiproliferative Effects
Research has also been conducted on the antimicrobial activity of 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine, which were found to exhibit strong antimicrobial activity. A structure-activity study of these compounds provided insights into their antimicrobial efficacy (Krolenko et al., 2016).
Moreover, the discovery of antiproliferative 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides introduced a new chemical class of agents acting as tubulin inhibitors, demonstrating the versatility of 1,3,4-oxadiazole derivatives in targeting cellular structures critical for cancer cell proliferation (Krasavin et al., 2014).
GPR119 Agonists and Anticancer Agents
Further explorations into the therapeutic potential of these derivatives include the design and synthesis of GPR119 agonists, which showed promising results in enhancing insulin secretion and effectively lowering plasma glucose levels in diabetic animal models (Kubo et al., 2021). Additionally, the sequential synthesis and evaluation of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids as anticancer agents highlighted the potential of these compounds in cancer therapy, with some showing strong anticancer activity compared to doxorubicin (Rehman et al., 2018).
Mechanism of Action
Target of Action
Piperidine derivatives have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
For instance, some piperidine derivatives have been found to exhibit inhibitory effects on certain enzymes .
Biochemical Pathways
Piperidine derivatives have been found to affect a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
Piperidine derivatives are generally known for their wide range of biological activities .
Result of Action
Piperidine derivatives have been found to exhibit a variety of effects at the molecular and cellular levels, depending on their specific targets .
Properties
IUPAC Name |
2-piperidin-4-yl-5-propan-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-7(2)9-12-13-10(14-9)8-3-5-11-6-4-8/h7-8,11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJCZJYWAWJDIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(Methylsulfonyl)phenyl]isoxazole-3-carboxylic acid](/img/structure/B3080303.png)
![4-[(2-Fluorophenyl)methanesulfonyl]aniline](/img/structure/B3080318.png)
![4-[(4-Fluorophenyl)methanesulfonyl]aniline](/img/structure/B3080320.png)
![4-[(3-Chlorophenyl)methanesulfonyl]aniline](/img/structure/B3080323.png)
![4-(2-Methylimidazo[2,1-b][1,3]thiazol-6-yl)aniline](/img/structure/B3080328.png)


![4-[(3-Methylphenyl)methanesulfonyl]aniline](/img/structure/B3080370.png)
![4-[(2-Chlorophenyl)methanesulfonyl]aniline](/img/structure/B3080375.png)

![Benzo[d][1,3]dioxol-5-yl(4-hydroxypiperidin-1-yl)methanone](/img/structure/B3080378.png)

